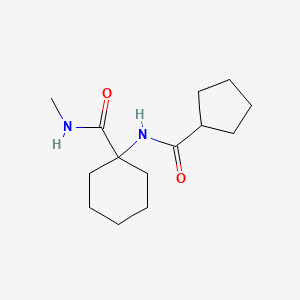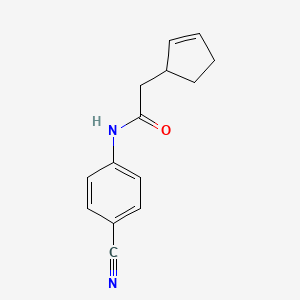
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in 1987 by Dr. Kenneth Jacobson and his team at the National Institutes of Health (NIH) in the United States. Since then, DPCPX has been widely studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine A1 receptors are involved in various physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide inhibits the downstream signaling pathways that are involved in these physiological processes.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in different tissues and organs. In the heart, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide reduces ischemic injury and improves cardiac function by inhibiting the adenosine A1 receptor-mediated signaling pathways that are involved in myocardial infarction. In the brain, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has neuroprotective effects and improves cognitive function by inhibiting the adenosine A1 receptor-mediated signaling pathways that are involved in neurodegeneration. In cancer, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide inhibits tumor growth and metastasis by inhibiting the adenosine A1 receptor-mediated signaling pathways that are involved in angiogenesis and tumor cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in lab experiments include its high selectivity and potency for the adenosine A1 receptor, which allows for specific inhibition of this receptor without affecting other receptors. However, the limitations of using N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in lab experiments include its low solubility and stability, which can affect its efficacy and reproducibility.
Orientations Futures
There are several future directions for research on N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, including:
1. Development of novel N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide analogs with improved solubility and stability for better efficacy and reproducibility.
2. Investigation of the potential therapeutic applications of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in other diseases, such as diabetes, obesity, and inflammation.
3. Elucidation of the molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in the brain.
4. Exploration of the potential synergistic effects of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide with other drugs or therapies in the treatment of cancer.
In conclusion, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide is a selective antagonist of the adenosine A1 receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves inhibition of the adenosine A1 receptor-mediated signaling pathways that are involved in various physiological processes. While N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has advantages for lab experiments, it also has limitations that need to be addressed. There are several future directions for research on N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, which may lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide involves several steps, including the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form 2,4-dimethyl-1-phenyl-1,2-dihydropyrazole-3,5-dicarboxylic acid ethyl ester. This compound is then reacted with methyl isobutyl ketone and ammonium acetate to form N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to reduce ischemic injury and improve cardiac function. In neurological disorders, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In cancer, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-10(2)15-13(9-19(5)18-15)16(20)17-14-7-6-11(3)8-12(14)4/h6-10H,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFMOCLCDBAVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(N=C2C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)





![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)



